2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Description
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a synthetic organic compound featuring a cyclohexanecarboxylic acid backbone conjugated to a substituted thiophene ring via a carbamoyl linkage. The thiophene moiety is functionalized with a cyano group at the 3-position and methyl groups at the 4- and 5-positions.
The compound’s structural complexity—combining a hydrophobic cyclohexane ring, a polar carboxylic acid group, and an electron-deficient thiophene ring—likely influences its solubility, bioavailability, and binding affinity to biological targets. For instance, crystal structure studies of similar compounds highlight the importance of substituents on thiophene rings in mediating interactions with fatty acid-binding proteins (FABPs) .
Properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3S/c1-8-9(2)21-14(12(8)7-16)17-13(18)10-5-3-4-6-11(10)15(19)20/h10-11H,3-6H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
TWHNUWXFSRUUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCCC2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Cyano Group Introduction
The thiophene amine is often synthesized via reduction of a nitro precursor. For example, hydrogenation of 3-nitro-4,5-dimethylthiophene-2-carbonitrile over Raney nickel in methanol at 25–50°C yields the amine.
Key Conditions :
Alternative Routes: Cyanation Reactions
Direct cyanation of 4,5-dimethylthiophen-2-amine using CuCN or Pd-catalyzed protocols has been reported, though yields are moderate (50–65%).
Preparation of Cyclohexanecarboxylic Acid Chloride
Acyl Chloride Formation
The carboxylic acid is activated via treatment with thionyl chloride (SOCl₂) under reflux:
Procedure :
-
Combine cyclohexanecarboxylic acid (1 equiv) with SOCl₂ (3–5 equiv).
-
Reflux at 70–80°C for 4 hours.
-
Remove excess SOCl₂ under vacuum to obtain the acyl chloride.
Amide Bond Formation: Coupling Strategies
Direct Aminolysis of Acyl Chloride
Reacting the acyl chloride with 3-cyano-4,5-dimethylthiophen-2-amine in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) affords the amide:
Procedure :
-
Dissolve the amine (1 equiv) and triethylamine (2 equiv) in DCM.
-
Add cyclohexanecarboxylic acid chloride (1.1 equiv) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Conditions :
Coupling Reagent-Mediated Synthesis
Using HATU or EDC/HOBt improves yields for sterically hindered substrates:
Procedure :
-
Mix the carboxylic acid (1 equiv), HATU (1.2 equiv), and DIEA (3 equiv) in DMF.
-
Add the amine (1 equiv) and stir at room temperature for 24 hours.
Conditions :
Post-Synthetic Modifications
Ester Hydrolysis
If starting from a methyl ester (e.g., methyl 2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylate ), saponification yields the carboxylic acid:
Procedure :
-
Reflux the ester with NaOH (2 equiv) in THF/water (3:1) at 80°C for 6 hours.
-
Acidify with HCl to pH 2–3.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Direct Aminolysis | DCM, triethylamine, rt | 75–85% | Simple setup, low cost |
| HATU-Mediated Coupling | DMF, DIEA, rt | 88–93% | High yield, suitable for steric hindrance |
| Ester Hydrolysis | NaOH, THF/water, reflux | 90–95% | High purity, scalable |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in inflammation and cancer pathways, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table compares 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid with a closely related analog identified in crystallographic studies:
Analysis of Structural and Functional Differences
Cyclohexane vs. Cyclohexene Backbone: The target compound features a saturated cyclohexane ring, which may enhance conformational rigidity compared to the unsaturated cyclohexene analog. This difference could influence binding pocket compatibility in proteins like FABP4/5, where hydrophobic interactions dominate .
Thiophene Substituents: The 3-cyano group in the target compound introduces strong electron-withdrawing effects, which may polarize the thiophene ring and alter hydrogen-bonding interactions. In contrast, the oxadiazole-substituted analog (3-cyclopropyl-1,2,4-oxadiazol-5-yl) introduces a heterocyclic moiety capable of additional dipole interactions or π-stacking, possibly explaining its superior potency against FABP4/5 .
Biological Activity: The oxadiazole-containing analog demonstrates nanomolar-range inhibition of FABP4/5, proteins implicated in metabolic and inflammatory diseases. The absence of activity data for the target compound suggests that minor structural changes (e.g., cyano vs. oxadiazole) critically modulate target engagement .
The target compound’s cyclohexane backbone may further reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
Biological Activity
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclohexane ring, a carboxylic acid group, and a thiophene moiety, suggests diverse biological activities. This article explores the biological activity of this compound through various studies and data tables, highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is C15H18N2O3S, with a molecular weight of 306.4 g/mol. The compound's structure includes a cyano group which may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3S |
| Molecular Weight | 306.4 g/mol |
| LogP | 2.4737 |
| Polar Surface Area | 68.588 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Biological Activities
Research indicates that compounds similar to 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid exhibit various biological activities:
- Antitumor Activity : Similar compounds have shown promising antitumor effects, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties based on structural similarities with known anti-inflammatory agents.
- Enzyme Inhibition : Studies indicate that the compound could inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating conditions like gout or hyperuricemia.
The mechanism of action for 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is not fully elucidated but may involve:
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to various biological targets, which helps in understanding its therapeutic potential.
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated cytotoxic activity through mechanisms involving tubulin polymerization inhibition, which may be relevant for this compound as well.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Antitumor Properties : A study reported that compounds with similar thiophene structures exhibited significant cytotoxicity against human tumor cell lines such as A549 and HeLa, indicating potential for further development as anticancer agents .
- Enzyme Inhibition Research : Research on xanthine oxidase inhibitors has shown that certain derivatives can effectively reduce enzyme activity, suggesting that 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid might also exhibit similar properties .
Comparative Analysis with Related Compounds
The following table compares the biological activity of several compounds with structural similarities to 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Chlorophenyl)-5-(dimethylamino)-1H-pyrrole | Contains a chlorophenyl group; cyclic structure | Antitumor activity |
| 3-(4-Methoxyphenyl)-4,5-dimethylthiazole | Features a thiazole ring; potential anti-inflammatory effects | Anti-inflammatory |
| 5-(4-Fluorophenyl)-1H-pyrrole | Fluorinated aromatic system; cyclic structure | Anticancer properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid, and what key parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene ring followed by carbamoyl and cyclohexanecarboxylic acid coupling. Critical parameters include:
- Temperature control : Cyclization steps often require precise heating (e.g., 60–80°C) to avoid side reactions.
- Catalyst selection : Amide bond formation may require coupling agents like EDC/HOBt or DCC.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is essential to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
- Methodological Answer :
- NMR (¹H/¹³C) : Resolves structural ambiguities, such as confirming the carbamoyl linkage and substituent positions on the thiophene ring.
- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid).
- Mass spectrometry (HRMS) : Ensures molecular weight accuracy.
- Contradiction resolution : Cross-validate using X-ray crystallography (if crystalline) or computational methods (e.g., DFT-based NMR chemical shift calculations) to reconcile discrepancies .
Q. What is the compound’s solubility profile, and how should this inform solvent selection for in vitro assays?
- Methodological Answer :
- Solubility testing : Use a tiered approach:
Screen in DMSO (high solubility expected due to aromatic and carboxylic acid groups).
Dilute into aqueous buffers (PBS, pH 7.4) with <1% DMSO to avoid cytotoxicity.
For low solubility, employ surfactants (e.g., Tween-80) or co-solvents (ethanol).
- Key data : LogP values (estimated ~2.5–3.0) suggest moderate hydrophobicity, requiring balanced solvent systems .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate the compound’s interactions with biological targets?
- Methodological Answer :
- DFT calculations : Optimize the compound’s geometry to determine electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) that influence reactivity.
- Molecular docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase or kinases). Validate with MD simulations (100 ns trajectories) to assess binding stability.
- Case study : A similar thiophene-carboxylic acid derivative showed strong binding to COX-2 via hydrogen bonding with Arg120 and Tyr355 .
Q. What strategies are recommended for analyzing discrepancies in the compound’s reported bioactivity across different in vitro models?
- Methodological Answer :
- Experimental replication : Use standardized protocols (e.g., MTT assay with consistent cell lines and incubation times).
- Control groups : Include positive controls (e.g., cisplatin for cytotoxicity studies) and vehicle controls to isolate compound-specific effects.
- Data normalization : Adjust for batch-to-batch variability using Z-score normalization.
- Meta-analysis : Pool data from multiple studies to identify trends, as done in environmental toxicology frameworks .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecological impact?
- Methodological Answer :
- OECD guidelines : Follow Test No. 301 (Ready Biodegradability) to measure mineralization rates in aqueous systems.
- Compartmental analysis : Use HPLC-MS to track distribution in soil-water systems and bioaccumulation in model organisms (e.g., Daphnia magna).
- Degradation products : Identify metabolites via LC-QTOF-MS and assess their toxicity using QSAR models .
Theoretical Framework Integration
- Guiding Principle : Link research to a conceptual framework, such as structure-activity relationships (SAR) for bioactivity studies or green chemistry principles for environmental assessments. For example, SAR analysis can explain how the 3-cyano group enhances electrophilic reactivity, while the cyclohexane ring modulates lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
